2,2-Dioxo-2lambda6-thia-7-azaspiro[4.4]nonane-9-carboxylic acid
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Overview
Description
2,2-Dioxo-2lambda6-thia-7-azaspiro[4.4]nonane-9-carboxylic acid is a chemical compound with the molecular formula C9H15NO4S. It is known for its unique spiro structure, which includes a sulfur atom and an azaspiro ring system. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dioxo-2lambda6-thia-7-azaspiro[4.4]nonane-9-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of a thia-azaspiro compound with an oxidizing agent to introduce the dioxo functionality. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of industrial-grade reagents and equipment to facilitate the reaction and purification processes .
Chemical Reactions Analysis
Types of Reactions
2,2-Dioxo-2lambda6-thia-7-azaspiro[4.4]nonane-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can be used to modify the dioxo groups to hydroxyl groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxides, while reduction may produce hydroxyl derivatives .
Scientific Research Applications
2,2-Dioxo-2lambda6-thia-7-azaspiro[4.4]nonane-9-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Dioxo-2lambda6-thia-7-azaspiro[4.4]nonane-9-carboxylic acid involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. The pathways involved may include oxidative stress response, enzyme inhibition, or receptor modulation .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-thia-7-azaspiro[4.4]nonane-9-carboxylate 2,2-dioxide: A similar compound with a methyl ester group instead of a carboxylic acid.
2,2-Dioxo-2lambda6-thia-7-azaspiro[4.4]nonane-9-carboxylate: Another derivative with slight structural variations.
Uniqueness
2,2-Dioxo-2lambda6-thia-7-azaspiro[4.4]nonane-9-carboxylic acid is unique due to its specific spiro structure and the presence of both sulfur and nitrogen atoms within the ring system. This gives it distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C8H13NO4S |
---|---|
Molecular Weight |
219.26 g/mol |
IUPAC Name |
2,2-dioxo-2λ6-thia-7-azaspiro[4.4]nonane-9-carboxylic acid |
InChI |
InChI=1S/C8H13NO4S/c10-7(11)6-3-9-4-8(6)1-2-14(12,13)5-8/h6,9H,1-5H2,(H,10,11) |
InChI Key |
GQYAEWGSIMXTJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC12CNCC2C(=O)O |
Origin of Product |
United States |
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